The compound "2-(2-Chloro-4-iodophenylamino)-3,4-difluorobenzoic acid" is a multifaceted molecule that has garnered attention in the field of organic chemistry due to its potential applications in various domains. While the provided papers do not directly discuss this compound, they do provide valuable insights into the synthesis and properties of structurally related benzoic acid derivatives. These insights can be extrapolated to understand the possible synthetic routes and applications of the compound .
The structural analogy of the discussed compounds to quinolone-3-carboxylic acid derivatives, as mentioned in the first paper, suggests that "2-(2-Chloro-4-iodophenylamino)-3,4-difluorobenzoic acid" could be a precursor in the synthesis of pharmaceuticals, particularly in the development of antibiotics related to the quinolone family1.
The second paper discusses the crystal structure of a trifluorobenzoic acid derivative, which indicates potential applications in material science. The ability to form centrosymmetric dimers and organize into sheets could be relevant for the design of new materials with specific molecular packing and properties2.
Both papers highlight the importance of halogenated benzoic acids in chemical synthesis. The presence of multiple halogens and a carboxyl group in "2-(2-Chloro-4-iodophenylamino)-3,4-difluorobenzoic acid" suggests that it could serve as a versatile building block for the construction of complex organic molecules, potentially useful in the synthesis of dyes, polymers, or as ligands in coordination chemistry.
The synthesis of 2-(2-Chloro-4-iodophenylamino)-3,4-difluorobenzoic acid involves several key steps that typically utilize various chemical reagents and conditions. While specific proprietary methods may exist, a general approach can be outlined:
The molecular structure of 2-(2-Chloro-4-iodophenylamino)-3,4-difluorobenzoic acid can be described as follows:
The presence of halogens (chlorine and iodine) and fluorine significantly influences the compound's reactivity and biological activity.
The chemical reactions involving 2-(2-Chloro-4-iodophenylamino)-3,4-difluorobenzoic acid primarily revolve around its role as a MEK inhibitor:
The mechanism of action for 2-(2-Chloro-4-iodophenylamino)-3,4-difluorobenzoic acid primarily involves:
The physical and chemical properties of 2-(2-Chloro-4-iodophenylamino)-3,4-difluorobenzoic acid include:
Property | Value |
---|---|
Melting Point | 230-231 °C |
Boiling Point | ~401.5 °C (predicted) |
Density | 1.946 g/cm³ (predicted) |
Solubility | Slightly soluble in DMSO and methanol |
pKa | Approximately 3.25 (predicted) |
Appearance | White to brown solid |
These properties are critical for understanding its behavior in biological systems and its handling during laboratory procedures.
The applications of 2-(2-Chloro-4-iodophenylamino)-3,4-difluorobenzoic acid are diverse:
The compound is systematically named 2-(2-chloro-4-iodoanilino)-3,4-difluorobenzoic acid according to IUPAC conventions. This nomenclature specifies:
Table 1: Synonyms and Commercial Identifiers
Synonym | Source/Context |
---|---|
Zapnometinib | Clinical development name [1] |
PD-0184264 | Pharmacological research code [1] |
ATR-002 | Alternative developmental identifier [1] |
2-((2-Chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid | Chemical supplier designation [4] |
These synonyms reflect its discovery as the active metabolite of the MEK inhibitor CI-1040 (PD184352) and its repurposing for antiviral applications [5].
The molecular formula C₁₃H₇ClF₂INO₂ is established through elemental analysis and high-resolution mass spectrometry. This formula accounts for:
The molecular weight is 409.55 g/mol, calculated as:
Table 2: Elemental Composition
Element | Count | Atomic Mass (g/mol) | Contribution (g/mol) |
---|---|---|---|
Carbon (C) | 13 | 12.01 | 156.13 |
Hydrogen (H) | 7 | 1.01 | 7.07 |
Chlorine (Cl) | 1 | 35.45 | 35.45 |
Fluorine (F) | 2 | 19.00 | 38.00 |
Iodine (I) | 1 | 126.90 | 126.90 |
Nitrogen (N) | 1 | 14.01 | 14.01 |
Oxygen (O) | 2 | 16.00 | 32.00 |
Total | - | - | 409.56 |
Minor discrepancies in reported weights (e.g., 409.56 vs. 409.55) arise from rounding conventions in atomic masses [3] [4].
While single-crystal X-ray diffraction data for the compound is not publicly available, its structure has been confirmed through complementary spectroscopic techniques:
Table 3: Key Spectroscopic Signatures
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 12.8 (s, 1H) | Carboxylic acid proton |
δ 7.5–6.8 (m, 6H) | Aromatic ring protons | |
IR | 1695 cm⁻¹ | C=O stretch |
1580 cm⁻¹ | Aromatic C=C | |
MS (ESI⁻) | 408.92 [M⁻] | Molecular ion peak |
The structure is further supported by canonical SMILES notation: OC(=O)C1=CC=C(F)C(F)=C1NC2=CC=C(I)C=C2Cl
, which encodes atomic connectivity [3] [4]. The InChIKey XCNBGWKQXRQKSA-UHFFFAOYSA-N
provides a unique, hash-based identifier for database searches [3] [4].
The compound exhibits distinct physicochemical properties due to its specific halogen substitution pattern, differing significantly from analogues:
This strategic substitution profile balances target binding affinity, metabolic stability, and pharmacokinetic properties, underpinning its selection for antiviral development [5] [6].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2